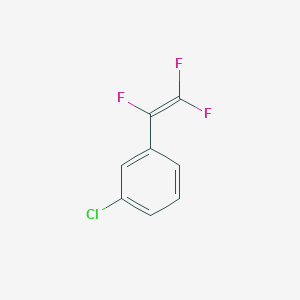
Benzene, 1-chloro-3-(trifluoroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-chloro-3-(trifluoroethenyl)- is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoroethenyl group are substituted at the 1 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-3-(trifluoroethenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene followed by the introduction of the trifluoroethenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-chloro-3-(trifluoroethenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Benzene, 1-chloro-3-(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and electron-withdrawing groups, nucleophilic substitution can occur.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Strong bases like sodium hydroxide (NaOH) are often employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce phenols or other aromatic compounds.
科学的研究の応用
Benzene, 1-chloro-3-(trifluoroethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Benzene, 1-chloro-3-(trifluoroethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine and trifluoroethenyl groups influence the electron density on the benzene ring, making it more reactive towards electrophiles and nucleophiles. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
Benzene, 1-chloro-3-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of trifluoroethenyl.
Benzene, 1-chloro-4-(trifluoromethyl)-: Another derivative with the trifluoromethyl group at the 4 position.
Benzene, 1-chloro-2-(trifluoromethyl)-: Similar compound with the trifluoromethyl group at the 2 position.
Uniqueness
Benzene, 1-chloro-3-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
特性
CAS番号 |
58174-56-4 |
|---|---|
分子式 |
C8H4ClF3 |
分子量 |
192.56 g/mol |
IUPAC名 |
1-chloro-3-(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C8H4ClF3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H |
InChIキー |
MKMLWRGVKGBJLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)
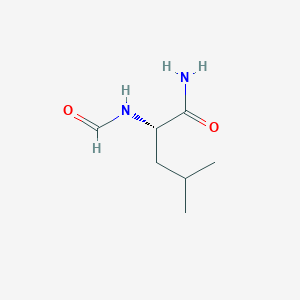


![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)
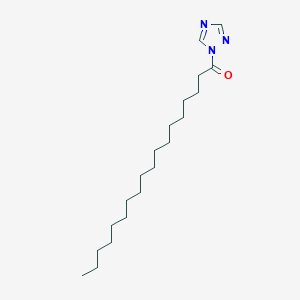

![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)
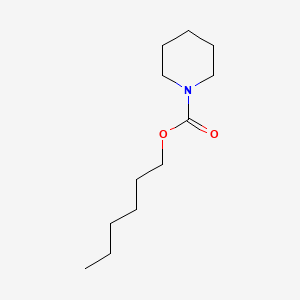

![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

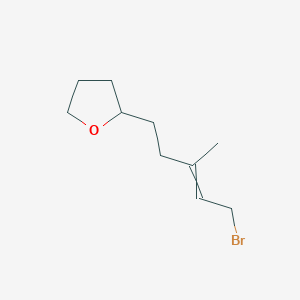
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
